(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
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Overview
Description
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a chemical compound with the molecular formula C15H13ClN2O4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety and a methoxyacrylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves the reaction of 6-chloropyrimidine-4-ol with 2-bromo-3-methoxyacrylic acid methyl ester. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: The chlorine atom in the chloropyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of methoxyacrylic acid derivatives.
Reduction: Formation of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxypropanoate.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleic acids or proteins, disrupting their normal function. The methoxyacrylate group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: A well-known fungicide with a similar methoxyacrylate structure.
Trifloxystrobin: Another fungicide with a similar mode of action.
Fluoxastrobin: Shares structural similarities and is used in agricultural applications.
Uniqueness
(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific combination of a chloropyrimidine ring and a methoxyacrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZZSRRDCTETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694880 |
Source
|
Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131860-97-4 |
Source
|
Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate in Azoxystrobin synthesis?
A1: this compound serves as a crucial precursor to Azoxystrobin [, ]. Both research papers highlight its role in the synthetic pathway of this fungicide. Specifically, this compound undergoes a final reaction with 2-hydroxy-benzonitrile (also known as 2-cyanophenol) to yield the final product, Azoxystrobin [, ].
Q2: How does the synthetic route described in the research papers compare to existing industrial methods for Azoxystrobin production?
A2: The research emphasizes a key advantage of the described synthetic route: the reduction of reaction steps and wastewater production compared to conventional industrial methods []. This suggests a more environmentally friendly and potentially cost-effective approach to Azoxystrobin synthesis.
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